Dihydrexidine hydrochloride Dihydrexidine hydrochloride A potent, full efficacy dopamine D1 agonist which shows no agonist activity at peripheral D2 receptors or adrenoceptors at doses which cause maximal stimulation of D1 sites. The compound appears to be fully bioavailable in brain and exhibits profound antiparkinsonism effects in vivo.
Brand Name: Vulcanchem
CAS No.: 158704-02-0
VCID: VC0004264
InChI: InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H/t14-,17-;/m1./s1
SMILES: C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl
Molecular Formula: C17H18ClNO2
Molecular Weight: 303.8 g/mol

Dihydrexidine hydrochloride

CAS No.: 158704-02-0

Cat. No.: VC0004264

Molecular Formula: C17H18ClNO2

Molecular Weight: 303.8 g/mol

* For research use only. Not for human or veterinary use.

Dihydrexidine hydrochloride - 158704-02-0

CAS No. 158704-02-0
Molecular Formula C17H18ClNO2
Molecular Weight 303.8 g/mol
IUPAC Name (6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride
Standard InChI InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H/t14-,17-;/m1./s1
Standard InChI Key IJYUPBNUPIRQEP-SATBOSKTSA-N
Isomeric SMILES C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1[NH2+]CC4=CC=CC=C34)O)O.[Cl-]
SMILES C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl
Canonical SMILES C1CC2=CC(=C(C=C2C3C1[NH2+]CC4=CC=CC=C34)O)O.[Cl-]

Chemical and Structural Properties

Dihydrexidine hydrochloride (C₁₇H₁₇NO₂·HCl) is a phenanthridine derivative with a molecular weight of 303.8 g/mol (free base: 267.32 g/mol) . Its IUPAC name, (±)-trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride, reflects a rigid tetracyclic structure that enforces a trans-dihydroxy configuration critical for receptor binding . The compound’s stereochemistry, particularly the 6aS,12bR configuration, optimizes interactions with the D1 receptor’s orthosteric site . PubChem data (CID 5311070) confirm its CAS registry numbers (123039-93-0 for the racemate; 757161-85-6 for the enantiomer) .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₇NO₂·HCl
Molar Mass303.8 g/mol
CAS Number123039-93-0 (racemic)
SolubilityWater-soluble (hydrochloride)
ChEMBL IDCHEMBL4280145

Pharmacological Mechanism and Receptor Interactions

Dopamine Receptor Selectivity and Efficacy

Dihydrexidine acts as a full agonist at D1 (EC₅₀ = 2.3 nM) and D5 receptors, with 10-fold selectivity over D2 receptors (Kᵢ = 23 nM vs. 230 nM) . Functional assays reveal 90% efficacy relative to dopamine in stimulating cAMP production, surpassing partial agonists like SKF 38393 (30% efficacy) . Despite moderate D2 affinity, its biased signaling at this receptor—preferring β-arrestin recruitment over Gᵢ/o coupling—explains the absence of D2-mediated behavioral effects .

Functional Selectivity and Behavioral Correlates

In rodent models, dihydrexidine (3 mg/kg IP) fully substitutes for other D1 agonists like SKF 82958 in drug discrimination assays, confirming central D1-mediated effects . Notably, the peripherally restricted D1 agonist fenoldopam fails to substitute, highlighting dihydrexidine’s blood-brain barrier penetration . Primate studies demonstrate dose-dependent antiparkinsonian effects in MPTP models, with efficacy comparable to levodopa but shorter duration .

Clinical Applications and Trial Data

IndicationDesignDose/RouteKey Findings
Parkinson’s Double-blind, placebo2–70 mg IVTransient efficacy; severe hypotension
Schizophrenia Pilot studySubcutaneousImproved working memory (preliminary)
SPD Phase IINot disclosedOngoing (NCT02532491)

Cognitive Deficits in Schizophrenia Spectrum Disorders

Subcutaneous dihydrexidine (dose-adjusted for reduced hypotension risk) improved spatial working memory and executive function in a schizotypal personality disorder cohort . These effects correlate with D1 receptor density in prefrontal cortex, suggesting pro-cognitive effects via cortical dopamine pathway modulation .

Future Directions and Structural Analogues

Recent efforts focus on 7α- and 8β-methyl derivatives to enhance D1 binding affinity while reducing cardiovascular effects . The 8β-methyl analogue shows 3-fold increased D1 potency (EC₅₀ = 0.8 nM) and 50% lower D2 affinity in preliminary assays . Prodrug strategies employing ester moieties aim to prolong half-life through slow hydrolysis in plasma .

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